![molecular formula C22H17FN2O2 B257812 Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the benzo[h]quinoline family of compounds, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. Additionally, this compound has been found to exhibit a wide range of other biological activities, making it a versatile tool for scientific research.
However, there are also some limitations to using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which could lead to the development of new drugs for a wide range of diseases. Finally, more research is needed to fully explore the potential advantages and limitations of using this compound in lab experiments, which could help to optimize its use as a tool for scientific research.
Métodos De Síntesis
The synthesis of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate involves the reaction of 4-fluoroaniline with 2-aminobenzo[h]quinoline-3-carboxylic acid in the presence of ethyl chloroformate. This reaction results in the formation of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which can be purified using column chromatography.
Propiedades
Nombre del producto |
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
|---|---|
Fórmula molecular |
C22H17FN2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17FN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25) |
Clave InChI |
MEWLTGTYXJSJGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)


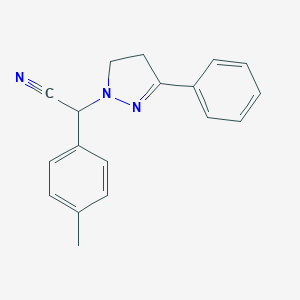
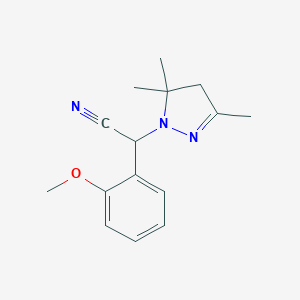
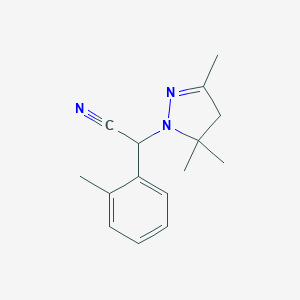
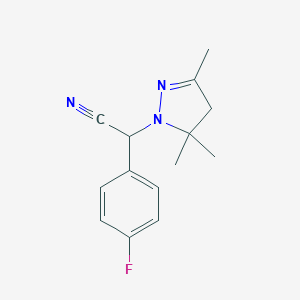
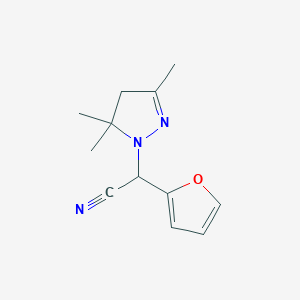
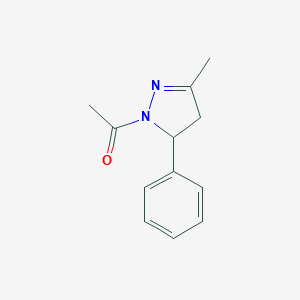

![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
